molecular formula C17H18N2O3 B11104795 N'-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide

Cat. No.: B11104795
M. Wt: 298.34 g/mol
InChI Key: OWCTYKZHWXUBEE-LDADJPATSA-N
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Description

N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide is a hydrazone derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazides with aldehydes or ketones. The presence of the 4-hydroxy-3-methoxybenzylidene moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-phenylpropanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized products such as quinones.

    Reduction: Reduced products like hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of dyes and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide
  • 4-chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)nicotinohydrazide

Uniqueness

N’-(4-hydroxy-3-methoxybenzylidene)-3-phenylpropanohydrazide is unique due to its specific structural features, such as the presence of both the 4-hydroxy-3-methoxybenzylidene and 3-phenylpropanohydrazide moieties. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable metal complexes and its antioxidant properties make it particularly valuable in various applications .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C17H18N2O3/c1-22-16-11-14(7-9-15(16)20)12-18-19-17(21)10-8-13-5-3-2-4-6-13/h2-7,9,11-12,20H,8,10H2,1H3,(H,19,21)/b18-12+

InChI Key

OWCTYKZHWXUBEE-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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